2-{[5-(2-nitrophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Overview
Description
2-{[5-(2-nitrophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a useful research compound. Its molecular formula is C22H12N4O5S and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.05284067 g/mol and the complexity rating of the compound is 905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel synthesis methods and the electrochemical properties of related compounds have been explored, indicating a potential for diverse applications in chemistry and material sciences. Compounds with similar structures to the one have been synthesized and characterized, revealing insights into their electrochemical reduction potentials and photo-induced autorecycling oxidation of amines, suggesting their potential utility in oxidation reactions and as fluorescence quenchers (Nitta et al., 2005).
Potential Applications in Organic Synthesis
- Research on the synthesis of 2-phenyl-3-(2-furyl) and related compounds provides insights into their potential applications in organic synthesis and the development of new materials. The formation of Schiff bases and their heating in glacial acetic acid showcases the methodological advancements in creating compounds with specific structural features (Oleinikova & Pozharskii, 1973).
Structural and Mechanistic Insights
- Studies on the structural characterization and unexpected formation of related compounds under certain conditions highlight the complex chemistry of these molecules. This includes insights into the mechanisms of their formation and the structural analysis through X-ray diffraction, furthering our understanding of their chemical behavior (Kravchenko et al., 2015).
Properties
IUPAC Name |
(2Z)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N4O5S/c27-20-19(13-6-2-1-3-7-13)24-25-21(28)18(32-22(25)23-20)12-14-10-11-17(31-14)15-8-4-5-9-16(15)26(29)30/h1-12H/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESZEOZBWKAAO-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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